
(2,4,5-Trichlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Methanol Production : (2,4,5-Trichlorophenyl)methanol can serve as a precursor for methanol production. Methanol is a versatile industrial solvent and a building block for other chemicals like dimethyl ether, acetic acid, and formaldehyde. Traditional chemical routes involve steam reforming of natural gas to create syngas, followed by catalytic conversion into methanol. However, these methods require expensive catalysts and extreme conditions. Researchers are exploring biological alternatives using methanotrophic microorganisms, which can produce methanol under milder process conditions without adverse environmental impact .
- CuFe₂O₄ Nanoparticle Encapsulation : Recent research has explored using CuFe₂O₄ nanoparticles to enhance methanol production by methanotrophs. This encapsulation strategy increases the residual efficiency of methanol production significantly, opening up new avenues for nanotechnology applications in this field .
- CO₂ to Methanol Conversion : In industrial settings, safety optimization is crucial when converting CO₂ to methanol. Researchers study equipment design, catalyst safety, and accident prevention. Understanding the safety aspects ensures efficient and secure utilization of (2,4,5-Trichlorophenyl)methanol for methanol production .
- NMR and HPLC Analysis : Scientists use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques to characterize (2,4,5-Trichlorophenyl)methanol. These methods provide insights into its structure, purity, and interactions with other compounds .
Industrial Solvent and Precursor
Nanotechnology Applications
Safety Optimization in Industrial Applications
Analytical Chemistry and Characterization
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is an organochloride , a class of compounds that often interact with various biological targets, including proteins and enzymes
Mode of Action
The exact mode of action of (2,4,5-Trichlorophenyl)methanol is currently unknown due to the lack of specific studies on this compound. Organochlorides typically exert their effects by interacting with biological molecules, potentially altering their function
Biochemical Pathways
It is known that organochlorides can interfere with various biochemical processes, including those involved in the metabolism of lipids, carbohydrates, and proteins
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2,4,5-Trichlorophenyl)methanol is currently unavailable. The compound’s molecular weight is approximately 211.47 g/mol , which could influence its absorption and distribution within the body
Result of Action
As an organochloride, it may potentially cause alterations in cellular functions and structures
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,4,5-Trichlorophenyl)methanol. For instance, temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
properties
IUPAC Name |
(2,4,5-trichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQAZVNEESSDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trichlorophenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)
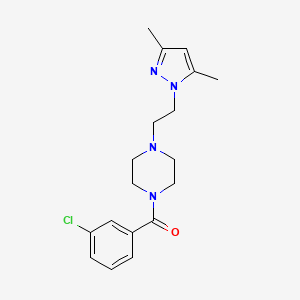
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)

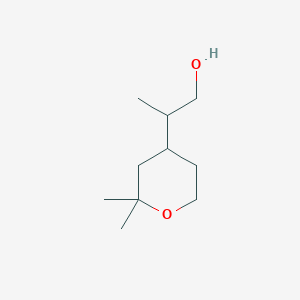
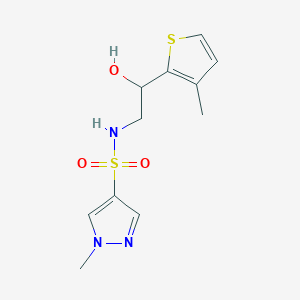
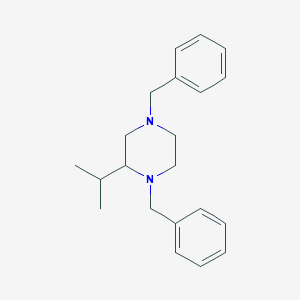
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)
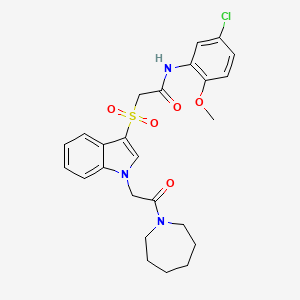
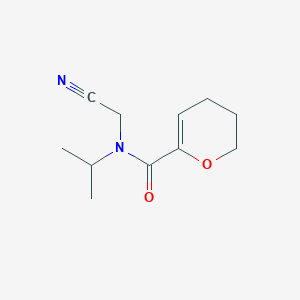

![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)